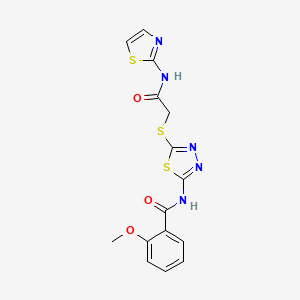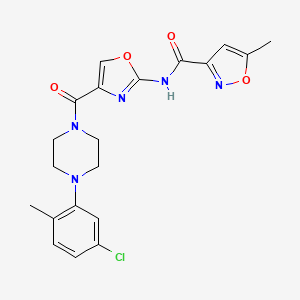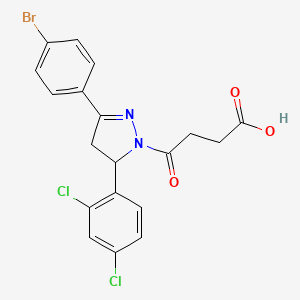
3-(2-Methoxy-5-methylphenyl)propanoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, “3-(2-Methoxyphenyl)propionic acid”, has been reported . The molecular formula is C10H12O3 and the molecular weight is 180.2005 . The structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid”, have been reported . It has a melting point of 130-132°C, a boiling point of 376.9℃ at 101kPa, and a density of 1.228 at 20℃ . It is soluble in DMF, DMSO, and Methanol .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activities
- Research Context : Extracts from the tender leaves of Eucommia ulmoides Oliv. were studied for their chemical composition and potential anti-inflammatory effects. The study identified new phenolic compounds, including variants of propanoic acid, which demonstrated modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).
Synthesis and Characterization
- Chemical Synthesis : A study focused on the synthesis of (15R)- and (15S)-16-hydroxyferruginol, involving optical resolution of 2-(2-methoxyphenyl)propanoic acid. This process highlighted the importance of the compound in the field of synthetic chemistry (Matsumoto et al., 1985).
- Photochemical Synthesis : Research into new photochemical approaches for synthesizing chromones utilized esters of propanoic acid, demonstrating the compound's role in advancing synthetic methodologies in organic chemistry (Álvaro et al., 1987).
Biological Activity
- Antiproliferative and Antimicrobial Activity : A study synthesized novel derivatives of propanoic acid, investigating their antiproliferative activity against various cancer cell lines and antimicrobial activity. This highlights the compound's potential in pharmaceutical research (Božić et al., 2017).
- Enantioseparation Studies : The enantioseparation of isomeric propanoic acids, including 3-(2-methoxyphenyl)propanoic acid, was achieved by countercurrent chromatography. This is significant in chiral chemistry and for the preparation of enantiomerically pure compounds (Jin et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methoxy-5-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-10(14-2)9(7-8)4-6-11(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVRTUOZJWPLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2781267.png)
![7-(3,4-dimethylphenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2781269.png)


![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2781273.png)

![2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2781275.png)







